Asimadoline hydrochloride
Overview
Description
Asimadoline hydrochloride is an experimental drug that acts as a peripherally selective kappa-opioid receptor agonist. It has been studied for its potential use in treating irritable bowel syndrome due to its ability to alleviate visceral pain without crossing the blood-brain barrier .
Mechanism of Action
Target of Action
Asimadoline hydrochloride primarily targets the kappa opioid receptors (KOR) . These receptors are predominantly found in the digestive tract and play a crucial role in controlling visceral pain and bowel motility .
Mode of Action
Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist . By binding to these receptors, it can modulate their activity. This interaction leads to the relief of pain, discomfort, and impaired motility common to conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .
Biochemical Pathways
It is known that kappa opioid receptors play a significant role in the control of visceral pain and bowel motility . Therefore, the activation of these receptors by asimadoline likely impacts these pathways, leading to the observed therapeutic effects.
Pharmacokinetics
It is known that asimadoline is orally administered , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
Asimadoline has shown encouraging clinical efficacy for the treatment of IBS . It has been found to reduce sensation in response to colonic distension at subnoxious pressures in healthy volunteers and in IBS patients without alteration of colonic compliance . It also reduced satiation and enhanced the postprandial gastric volume in female volunteers .
Biochemical Analysis
Biochemical Properties
Asimadoline hydrochloride acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility . As such, kappa opioid agonists like this compound are ideal candidates to relieve the pain, discomfort, and impaired motility common to IBS and other gastrointestinal disorders .
Cellular Effects
This compound is an orally active, highly selective kappa-opioid receptor agonist with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors . Due to its high selectivity for the kappa-opioid receptor, this compound does not produce mu-opioid like side effects .
Molecular Mechanism
This compound is an orally administered agent that acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility .
Temporal Effects in Laboratory Settings
The metabolism of this compound is rapid and appears similar in animals and man .
Dosage Effects in Animal Models
In animal models of pain, this compound significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors, and the efficacy was comparable to CR845 at 15 min post-dosing . This compound had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The cell lines (LLC-PK1, L-mdr1a, L-mdr1b and L-MDR1) were grown to confluent polarized monolayers on porous membrane filters, and polarized trans-epithelial transport of this compound was determined .
Preparation Methods
The synthesis of asimadoline hydrochloride involves several steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods focus on optimizing yield and purity while ensuring scalability .
Chemical Reactions Analysis
Asimadoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the ketone group in the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Asimadoline hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome. It has shown promising results in clinical trials, demonstrating efficacy in reducing visceral pain and improving bowel motility.
Comparison with Similar Compounds
Asimadoline hydrochloride is unique in its high selectivity for kappa-opioid receptors and its peripheral action. Similar compounds include:
Eluxadoline: Another kappa-opioid receptor agonist used for treating irritable bowel syndrome.
Fedotozine: A kappa-opioid receptor agonist with similar applications.
Nalfurafine: A kappa-opioid receptor agonist used for treating pruritus.
Trimebutine: A drug with similar gastrointestinal applications but different receptor targets
This compound stands out due to its low penetration across the blood-brain barrier, minimizing central nervous system side effects and making it a safer option for long-term use.
Properties
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSLABTEURMBF-CLSOAGJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171820 | |
Record name | Asimadoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185951-07-9 | |
Record name | Asimadoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asimadoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASIMADOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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